molecular formula C9H9NO B14126062 2-Ethyl-4-hydroxybenzonitrile CAS No. 14143-33-0

2-Ethyl-4-hydroxybenzonitrile

Cat. No.: B14126062
CAS No.: 14143-33-0
M. Wt: 147.17 g/mol
InChI Key: JMGUNNZMGWBEAH-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring an ethyl group at the second position and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-hydroxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the desired nitrile. Another method includes the dehydration of 2-ethyl-4-hydroxybenzaldoxime using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 2-Ethyl-4-hydroxybenzoic acid or 2-Ethyl-4-hydroxybenzophenone.

    Reduction: 2-Ethyl-4-aminobenzonitrile.

    Substitution: 2-Ethyl-4-chlorobenzonitrile or 2-Ethyl-4-alkoxybenzonitrile.

Scientific Research Applications

2-Ethyl-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.

    4-Hydroxybenzonitrile: Lacks the ethyl group, affecting its reactivity and solubility.

    2-Ethylbenzonitrile: Lacks the hydroxyl group, altering its chemical properties.

Uniqueness

2-Ethyl-4-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which influence its chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

CAS No.

14143-33-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-ethyl-4-hydroxybenzonitrile

InChI

InChI=1S/C9H9NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2H2,1H3

InChI Key

JMGUNNZMGWBEAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)C#N

Origin of Product

United States

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